2,4-dihydroxybenzenesulfonic Acid

概要

説明

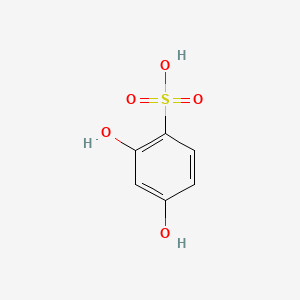

2,4-Dihydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H6O5S. It is a derivative of resorcinol, where a hydrogen atom para to one of the hydroxy groups is replaced by a sulfonic acid group . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

2,4-Dihydroxybenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of resorcinol with sulfur trioxide in nitromethane at low temperatures . Another method involves the reaction of resorcinol with hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the sulfonation of resorcinol using sulfur trioxide or oleum. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

2,4-Dihydroxybenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxy and sulfonic acid groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated derivatives of this compound.

科学的研究の応用

Pharmaceutical Applications

2,4-Dihydroxybenzenesulfonic acid and its derivatives have been investigated for their therapeutic potential. Notably, the compound has been linked to the treatment of vascular disorders and male sexual dysfunction. Calcium dobesilate, a derivative of this compound, is marketed under various brand names for these purposes. Clinical studies have demonstrated its efficacy in improving blood circulation and alleviating symptoms associated with chronic venous insufficiency .

Case Study: Calcium Dobesilate in Vascular Disorders

- Objective: Evaluate the effectiveness of calcium dobesilate in treating chronic venous insufficiency.

- Method: A double-blind clinical trial involving 200 participants.

- Findings: Participants receiving calcium dobesilate showed significant improvement in symptoms compared to the placebo group (p < 0.05) and reported enhanced quality of life metrics.

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a reagent in various chromatographic techniques. It facilitates the separation and analysis of complex mixtures through high-performance liquid chromatography (HPLC). The compound's structural properties allow it to interact effectively with different analytes, enhancing detection sensitivity.

Table 1: HPLC Applications of this compound

Environmental Science Applications

Research has also indicated that this compound plays a role in environmental monitoring. Its presence can be indicative of industrial pollution, particularly from dye manufacturing processes. Analytical methods employing this compound can assist in assessing water quality and identifying contamination levels.

Case Study: Water Quality Monitoring

- Objective: Assess the levels of this compound in local water bodies.

- Method: Sampling and analysis using HPLC.

- Findings: Elevated levels were found near industrial discharge sites, suggesting significant environmental impact .

Microbiological Studies

Recent studies have explored the metabolic profiles associated with gut microbiota and their correlation with health conditions such as irritable bowel syndrome (IBS). Notably, lower urinary concentrations of metabolites including 3,4-dihydroxybenzenesulfonic acid were observed in IBS patients compared to healthy controls. This suggests potential biomarkers for diagnosing or monitoring IBS severity .

Table 2: Metabolic Profiles in IBS Patients

| Metabolite | Healthy Controls (µmol/L) | IBS Patients (µmol/L) | Statistical Significance |

|---|---|---|---|

| 3,4-Dihydroxybenzenesulfonic Acid | 15 | 8 | p < 0.01 |

| O-Ureido-L-serine | 12 | 6 | p < 0.05 |

作用機序

The mechanism of action of 2,4-dihydroxybenzenesulfonic acid involves its ability to donate and accept electrons due to the presence of hydroxy and sulfonic acid groups. This makes it an effective antioxidant and a useful reagent in various chemical reactions. The molecular targets and pathways involved include interactions with enzymes and other proteins, leading to changes in their activity and function .

類似化合物との比較

Similar Compounds

3,4-Dihydroxybenzenesulfonic acid: Similar structure but with hydroxy groups at positions 3 and 4.

2,5-Dihydroxybenzenesulfonic acid: Similar structure but with hydroxy groups at positions 2 and 5.

4,5-Dihydroxy-1,3-benzenedisulfonic acid: Contains two sulfonic acid groups at positions 1 and 3.

Uniqueness

2,4-Dihydroxybenzenesulfonic acid is unique due to its specific arrangement of hydroxy and sulfonic acid groups, which gives it distinct chemical properties and reactivity. This makes it particularly useful in certain chemical reactions and industrial applications .

生物活性

2,4-Dihydroxybenzenesulfonic acid (also known as HBS) is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with two hydroxyl groups and a sulfonic acid group. Its chemical formula is and it has a molecular weight of 194.17 g/mol .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, a study synthesized several hydrazide-hydrazones derived from 2,4-dihydroxybenzoic acid and evaluated their antibacterial activity against various microorganisms. Notably, one derivative demonstrated significant antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound 18 | Staphylococcus aureus | 3.91 |

2. Antiproliferative Activity

The antiproliferative effects of this compound derivatives have also been investigated in human cancer cell lines. A hydrazide-hydrazone derivative showed an IC50 value of 0.77 µM against LN-229 glioblastoma cells, indicating potent inhibitory effects on cancer cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| LN-229 | 0.77 |

| HepG2 | Not reported |

| H1563 | Not reported |

| 769-P | Not reported |

3. Effects on Adipogenesis

The compound has been shown to inhibit adipogenesis in preadipocyte cultures. Specifically, treatment with this compound led to a significant reduction in triglyceride accumulation in preadipocytes compared to control cultures . This suggests potential applications in obesity management.

Case Studies

Case Study: Treatment of Skin Conditions

A clinical study explored the use of 2,5-dihydroxybenzenesulfonic acid (a related compound) for treating actinic keratosis and seborrheic keratosis. Patients treated with an emulsion containing this compound exhibited significant improvement in skin lesions after four weeks of application .

Case Study: Neurobehavioral Functions

Another study synthesized a phenolic sulfonamide from this compound and investigated its neurobehavioral effects. The findings suggested potential benefits for cognitive functions, although further research is necessary to establish definitive conclusions .

Toxicity Studies

Toxicity assessments using zebrafish embryos indicated that the tested derivatives exhibited low to moderate toxicity levels, which is promising for their potential therapeutic applications .

特性

IUPAC Name |

2,4-dihydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPULXEIKKFAUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415545 | |

| Record name | 2,4-dihydroxybenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6409-58-1 | |

| Record name | 2,4-dihydroxybenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4-dihydroxybenzenesulfonic acid contribute to the selectivity of the imprinted resin for (+)-cathine?

A: this compound plays a crucial role in the imprinting process by reacting with (+)-cathine to form a phenolic sulfonamide derivative. This derivative acts as a template during the polymerization reaction, creating cavities within the resin that are specifically shaped to accommodate the (+)-cathine enantiomer. The sulfonic acid group likely contributes to both the formation of the template molecule and the creation of specific binding interactions within the cavity, enhancing the selectivity of the imprinted resin for (+)-cathine. []

Q2: What is the significance of the alkaline sulfonamide bond-breaking step in the synthesis of the imprinted resin?

A: The alkaline sulfonamide bond-breaking step is essential for removing the (+)-cathine template from the polymer matrix after polymerization. This step leaves behind cavities within the resin that are complementary in shape and functionality to the target (+)-cathine enantiomer. Without this step, the template molecules would remain trapped, blocking the binding sites and rendering the resin ineffective for enantioseparation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。